molecular formula C15H22N4O3 B1679635 Propentofylline CAS No. 55242-55-2

Propentofylline

カタログ番号 B1679635
CAS番号: 55242-55-2
分子量: 306.36 g/mol
InChIキー: RBQOQRRFDPXAGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propentofylline is a xanthine derivative and phosphodiesterase inhibitor with purported neuroprotective effects . It inhibits both phosphodiesterase and adenosine uptake . It has been investigated for use in the treatment of Alzheimer’s disease .


Molecular Structure Analysis

The molecular formula of Propentofylline is C15H22N4O3 . Its average molecular weight is 306.36 g/mol . The IUPAC name is 3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione .


Chemical Reactions Analysis

Propentofylline is known to block both the apoptotic features induced by β42 and further induce an anti-apoptotic protein, Bcl-2 . This suggests that the protection of Propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through the cAMP–PKA system .


Physical And Chemical Properties Analysis

The molecular formula of Propentofylline is C15H22N4O3 . Its average molecular weight is 306.36 g/mol . The IUPAC name is 3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione .

科学的研究の応用

Specific Scientific Field

Neuroscience and Biochemistry

Summary of the Application

Propentofylline (PROP) is a methylated xanthine compound that diminishes the activation of microglial cells and astrocytes, which are neuronal cells strongly associated with many neurodegenerative diseases . It has been proposed to increment antioxidant defenses and to prevent oxidative damage in neural tissues .

Methods of Application

In the study, the antioxidant effects of 12.5 mg·kg −1 ·day −1 PROP were evaluated in plasma and the brainstem of Wistar rats exposed to the gliotoxic agent 0.1% ethidium bromide (EB) for 7–31 days .

Results or Outcomes

After 7 days of EB treatment, TBARS levels were 2-fold higher in the rat CNS than in control, reaching a maximum of 2.4-fold within 15 days. After 31 days of EB treatment, lipoperoxidation in CNS was still 65% higher than that in the control. PROP treatment limited the progression of lipoperoxidation in EB-oxidized CNS: it was, for example, 76% lower than in the EB-treated group after 15 days .

Alleviation of Chronic Pain

Specific Scientific Field

Pharmacology and Neuroscience

Summary of the Application

Propentofylline has shown efficacy in preclinical models of stroke, opioid tolerance, and acute and chronic pain . It has a direct glial modulation to decrease a reactive phenotype, decrease glial production and release of damaging proinflammatory factors, and enhancement of astrocyte-mediated glutamate clearance .

Methods of Application

Remyelination and Neuroprotection

Specific Scientific Field

Neuroscience

Summary of the Application

Propentofylline (PROP) has been observed to have remyelination and neuroprotective effects . It has been shown to decrease astrocytic activation, thus reducing glial scar development following injury . It also increases both oligodendroglial and Schwann cell remyelination after 31 days, compared to untreated animals , and even reverses the neuronal dysfunction caused by demyelination induced by the diabetic state in Wistar rats .

Methods of Application

Treatment for Dementia, Schizophrenia, and Multiple Sclerosis

Specific Scientific Field

Neurology and Psychiatry

Summary of the Application

Clinically, propentofylline has shown efficacy in degenerative and vascular dementia, and as a potential adjuvant treatment for schizophrenia and multiple sclerosis . It has a direct glial modulation to decrease a reactive phenotype, decrease glial production and release of damaging proinflammatory factors, and enhancement of astrocyte-mediated glutamate clearance .

Methods of Application

Thiol-Based Antioxidant Defenses Improvement

Specific Scientific Field

Biochemistry

Summary of the Application

Propentofylline (PROP) is a methylated xanthine compound that diminishes the activation of microglial cells and astrocytes, which are neuronal cells strongly associated with many neurodegenerative diseases . PROP has been observed to improve the thiol-based antioxidant defenses in the rat brainstem by the induction of the enzymatic activity of glutathione reductase (GR), which diminished lipid oxidation progression and rebalanced the redox status in the CNS .

Methods of Application

Treatment of Chronic Pain Syndromes

Specific Scientific Field

Pharmacology and Neuroscience

Summary of the Application

Propentofylline has been proposed as a potential therapeutic for the treatment of chronic pain syndromes, including, but not limited to, neuropathic pain . It includes modulation of pre- and postsynaptic neurons, astrocytes, and microglia in the treatment of chronic pain syndromes .

Safety And Hazards

Propentofylline should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Propentofylline has shown efficacy in preclinical models of stroke, opioid tolerance, and acute and chronic pain . It has also shown efficacy in degenerative and vascular dementia, and as a potential adjuvant treatment for schizophrenia and multiple sclerosis . Future research directions include exploring its potential therapeutic use for the treatment of chronic pain and its ability to improve thiol-based antioxidant defenses in the rat brainstem .

特性

IUPAC Name

3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQOQRRFDPXAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045189
Record name 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Propentofylline is a xanthine derivative and phosphodiesterase inhibitor with purported neuroprotective effects. It inhibits both phosphodiesterase and adenosine uptake. Phosphodiesterase has shown to associated with age-related memory impairment and Alzheimer's disease. β-Amyloid protein 1–42 (β42) can induce apoptosis in the cultured hippocampal neurons, suggesting that it plays an important role in causing neurodegeneration in Alzheimer's disease. Propentofylline is also capable of activating a cAMP–PKA system, depressing the caspase cascade and modifying Bcl-2 family proteins. Propentofylline blocked both the apoptotic features induced by β42 and further induced an anti-apoptotic protein, Bcl-2. It suggests that the protection of propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through cAMP–PKA system.
Record name Propentofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06479
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Propentofylline

CAS RN

55242-55-2
Record name Propentofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55242-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propentofylline [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055242552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propentofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06479
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name propentofylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPENTOFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RTA398U4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

437.2 g of 3-methyl-7-propylxanthine are suspended in a mixture of 240 g of methanol and 321 g of water and induced to dissolve at elevated temperature with 160 g of 50% strength sodium hydroxide solution, and subsequently at the boiling point 358 g of 1-bromo-5-hexanone are added and the mixture is heated to reflux for 41/2 hours. After cooling, unreacted 3-methyl-7-propylxanthine is separated off and the alcohol is removed by distillation. The aqueous solution is adjusted to pH 11 with sodium hydroxide solution and extracted with methylene chloride. 1-(5-Oxohexyl)-3-methyl-7-propylxanthine is obtained with melting point 69°-70° C. in approximately 90% yield (based on reacted 3-methyl-7-propylxanthine) from the residue of the methylene chloride solution after recrystallization from 5.2 of diisopropyl ether.
Quantity
437.2 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
solvent
Reaction Step One
Name
Quantity
321 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propentofylline
Reactant of Route 2
Reactant of Route 2
Propentofylline
Reactant of Route 3
Reactant of Route 3
Propentofylline
Reactant of Route 4
Reactant of Route 4
Propentofylline
Reactant of Route 5
Reactant of Route 5
Propentofylline
Reactant of Route 6
Propentofylline

Citations

For This Compound
4,790
Citations
S Noble, AJ Wagstaff - CNS drugs, 1997 - Springer
… However, these effects were abolished by pretreatment with intraperitoneal propentofylline … peritoneal pretreatment with propentofylline 10 mg/kg.[171 Propentofylline dose-dependently …
Number of citations: 21 link.springer.com
SM Sweitzer, P Schubert, JA DeLeo - Journal of Pharmacology and …, 2001 - ASPET
The present study was undertaken to determine whether propentofylline, a glial modulating agent, could both prevent the induction of mechanical allodynia and attenuate existing …
Number of citations: 360 jpet.aspetjournals.org
MA Frampton, RJ Harvey, V Kirchner… - Cochrane Database …, 1996 - cochranelibrary.com
Background Propentofylline is a novel therapeutic agent for dementia that readily crosses the blood‐brain barrier and acts by blocking the uptake of adenosine and inhibiting the …
Number of citations: 81 www.cochranelibrary.com
M Rother, T Erkinjuntti, M Roessner, B Kittner… - Dementia and geriatric …, 1998 - karger.com
… Propentofylline was found to provide consistent … that propentofylline does not merely relieve dementia symptoms but slows the progression of the disease itself. Propentofylline had a …
Number of citations: 122 karger.com
B Kittner, M Rössner, M Rother - … of the New York Academy of …, 1997 - Wiley Online Library
… More details of the pharmacologic actions of propentofylline are provided in the paper by … and focus on the questions whether propentofylline is efficacious in Alzheimer's disease and …
Number of citations: 115 nyaspubs.onlinelibrary.wiley.com
VL Tawfik, N Nutile-McMenemy… - Brain, behavior, and …, 2007 - Elsevier
… via propentofylline. This work provided the foundation for clinical trials of propentofylline in … study in order to investigate the effectiveness of propentofylline in a more clinically relevant …
Number of citations: 165 www.sciencedirect.com
J Marcusson, M Rother, B Kittner, M Rössner… - Dementia and geriatric …, 1997 - karger.com
… At month 12, VaD patients showed treatment differences in favour of propentofylline for the … of propentofylline and reached statistical significance for the SKT (p= 0.018). Propentofylline …
Number of citations: 94 karger.com
V Raghavendra, F Tanga, MD Rutkowski, JA DeLeo - Pain, 2003 - Elsevier
… assessed the influence of propentofylline, a glial modulating … The results show that chronic propentofylline treatment … These findings directly correlated with the ability of propentofylline …
Number of citations: 244 www.sciencedirect.com
YS Gwak, ED Crown, GC Unabia, CE Hulsebosch - Pain, 2008 - Elsevier
In this study, we evaluated whether propentofylline, a methylxanthine derivative, modulates spinal glial activation and GABAergic inhibitory tone by modulation of glutamic acid …
Number of citations: 152 www.sciencedirect.com
E Norsted Gregory, A Delaney… - Journal of …, 2013 - Wiley Online Library
… The xanthine derivatives pentoxifylline and propentofylline … Furthermore, we show that pentoxifylline and propentofylline … that pentoxifylline and propentofylline may regulate mTORC …
Number of citations: 23 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。